molecular formula C11H12O3 B1530598 4-(OXOLAN-2-YL)BENZOIC ACID CAS No. 1368755-48-9

4-(OXOLAN-2-YL)BENZOIC ACID

Cat. No.: B1530598
CAS No.: 1368755-48-9
M. Wt: 192.21 g/mol
InChI Key: IMSQZGIEEABPCF-UHFFFAOYSA-N
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Description

4-(OXOLAN-2-YL)BENZOIC ACID is an organic compound with the molecular formula C11H12O3. It is characterized by a benzoic acid moiety substituted with a tetrahydrofuran ring at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(OXOLAN-2-YL)BENZOIC ACID typically involves the reaction of 4-bromobenzoic acid with tetrahydrofuran in the presence of a suitable catalyst. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) itself.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

4-(OXOLAN-2-YL)BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydrofuran ring can yield a lactone, while reduction of the carboxylic acid group can produce an alcohol .

Scientific Research Applications

4-(OXOLAN-2-YL)BENZOIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(OXOLAN-2-YL)BENZOIC ACID depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The tetrahydrofuran ring and benzoic acid moiety can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(OXOLAN-2-YL)BENZOIC ACID is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and physical properties. This structural feature can influence its solubility, reactivity, and potential biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(oxolan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h3-6,10H,1-2,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSQZGIEEABPCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-(tetrahydrofuran-2-yl)benzoate (350 mg, 1.41 mmol) in dichloromethane (10 mL) was added 2,2,2-trifluoroacetic acid (2 mL). The resulting mixture was stirred at room temperature for 0.5 hours. The mixture was concentrated to give 4-(tetrahydrofuran-2-yl)benzoic acid (200 mg, 74%) as a white solid.
Name
tert-butyl 4-(tetrahydrofuran-2-yl)benzoate
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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